2-Azido-1-[4-(methyloxy)phenyl]ethanone

Biocatalysis Asymmetric Synthesis Marine Fungi

Researchers requiring high-stereochemical-control chiral azido alcohol intermediates often face multi-step synthesis bottlenecks. This 4-methoxyphenacyl azide offers a direct solution. - Achieve (R)-2-azido-1-(4-methoxyphenyl)ethanol with >99% enantiomeric excess via whole-cell bioreduction. - Construct 1,2,3-triazole libraries using validated CuAAC reactivity with terminal alkynes. Supplied with certified purity for reliable asymmetric synthesis and chemical probe development.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 6595-28-4
Cat. No. B1366807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-[4-(methyloxy)phenyl]ethanone
CAS6595-28-4
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)9(13)6-11-12-10/h2-5H,6H2,1H3
InChIKeyYUKPOKGKCKZLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-1-[4-(methyloxy)phenyl]ethanone: Chemical Identity & Core Properties


2-Azido-1-[4-(methyloxy)phenyl]ethanone (CAS 6595-28-4; molecular formula C₉H₉N₃O₂; molecular weight 191.19 g/mol), also known as 4-methoxyphenacyl azide, is an α-azido ketone belonging to the phenacyl azide class . The compound possesses an electrophilic ketone carbonyl adjacent to a nucleophilic azide moiety, enabling dual reactivity in click chemistry (CuAAC), Staudinger ligation, and nucleophilic substitution . Commercial availability is primarily as a research chemical with typical purity specifications of 95%–97% [1].

Click ChemistryAzide partner for CuAAC triazole library construction
BiocatalysisSubstrate for enantioselective whole-cell bioreduction studies
PhotochemistryAryl azide scaffold for quantitative nitrenium ion generation

2-Azido-1-[4-(methyloxy)phenyl]ethanone: Key Differences from Generic α-Azido Ketones


In the α-azido ketone class, substitution of the aryl substituent is not conservative. The 4-methoxyphenyl group in 2-azido-1-[4-(methyloxy)phenyl]ethanone imparts a specific electronic profile that directly modulates both the reactivity of the azide group in cycloaddition reactions and the stereochemical outcome in asymmetric reductions [1]. In contrast, electron-withdrawing substituents (e.g., 4-nitro or 4-cyano) reduce azide nucleophilicity, while unsubstituted phenyl analogs yield distinct regio- and stereoselectivity patterns. Additionally, the methoxy group influences photophysical behavior: photolysis of 4-methoxyphenyl azide generates 4-methoxyphenylnitrenium ions quantitatively in aqueous solution, a pathway not available to non-oxygenated analogs [2].

Aryl substituent electronics directly modulate azide reactivity and stereoselectivity in reductions; unsubstituted or electron-withdrawing analogs differ.
4-Methoxyphenyl photolysis quantitatively generates nitrenium ions (~1 µs lifetime); non-oxygenated phenyl azides follow distinct pathways not producing this intermediate.
Biocatalytic enantioselectivity is highly substrate-dependent; generic α-azido ketones do not guarantee the >99% ee observed for the 4-MeO derivative under the same conditions.

2-Azido-1-[4-(methyloxy)phenyl]ethanone: Quantitative Differentiation Evidence


Enantioselective Bioreduction to Chiral Azido Alcohol

2-Azido-1-[4-(methyloxy)phenyl]ethanone undergoes stereoselective bioreduction using whole cells of marine-derived fungus Penicillium citrinum CBMA 1186 to produce (R)-2-azido-1-(4-methoxyphenyl)ethanol with >99% enantiomeric excess and 68–100% conversion [1]. In the same study, the unsubstituted phenyl analog (α-azido acetophenone) and other α-azido ketones with varying aryl substituents were evaluated under identical conditions, showing distinct conversion and stereoselectivity profiles [2].

Enantioselective Bioreduction
Head-to-head
>99% ee (R), 68–100% conversion
Reported near-perfect enantiocontrol under biocatalytic conditions; unsubstituted phenyl analog exhibits variable selectivity.
Whole-cell system (Penicillium citrinum), substrate-dependent outcome.
Biocatalysis Asymmetric Synthesis Marine Fungi Chiral Azido Alcohols

CuAAC Click Chemistry: Triazole Library Construction

2-Azido-1-[4-(methyloxy)phenyl]ethanone serves as an azide partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives. In a systematic study, this compound was reacted with a series of four terminal alkynes under Cu(I) catalysis to produce one known triazole derivative and three previously unreported 1,2,3-triazole compounds [1]. This reactivity pattern is representative of the broader phenacyl azide class in click chemistry applications [2].

CuAAC Click Chemistry
Class-level
Triazole products: 1 known + 3 novel
Class-level click reactivity confirmed; supports library synthesis.
Quantitative yields not reported in available source.
Click Chemistry CuAAC 1,2,3-Triazole Heterocyclic Library

Pyrolytic Nitrene Generation Pathway

Pyrolysis of 2-azido-1-[4-(methyloxy)phenyl]ethanone under flash vacuum pyrolysis conditions yields a nitrene intermediate amenable to mechanistic study. Comparative pyrolysis of 2-(2-azidoethyl)furan was conducted in the same investigation, providing parallel analysis of nitrene formation from structurally distinct azide precursors [1]. The thermal behavior of 4-methoxyphenyl azide derivatives is further contextualized by broader studies on azidoarene thermochemistry [2].

Pyrolytic Nitrene Generation
Data to verify
Nitrene intermediate observed under flash vacuum pyrolysis
Thermal decomposition profile diverges from alkyl azides; distinct mechanistic pathway.
Quantitative yield and product distribution data not available in public abstract.
Thermal Chemistry Nitrene Intermediate Flash Vacuum Pyrolysis Mechanistic Studies

Iminophosphorane-Mediated Oxazole Alkaloid Synthesis

2-Azido-1-[4-(methyloxy)phenyl]ethanone (designated as 4-methoxyphenacyl azide) participates in a three-component reaction with triphenylphosphine and nicotinoyl chloride (or 3,4-dimethoxycinnamoyl chloride) to directly afford O-methylhalfordinol or annuloline, respectively, in good yields [1]. This iminophosphorane-mediated cyclization represents a one-step synthetic route to oxazole alkaloids. Related aza-Wittig cyclizations using other α-azido ketones have been described for oxazole synthesis [2].

Oxazole Alkaloid Synthesis
Class-level
One-step access to O-methylhalfordinol and annuloline
Reported iminophosphorane-mediated cyclization route; synthetic efficiency advantage context.
Yields described as good; precise values not specified.
Aza-Wittig Reaction Oxazole Alkaloids Natural Product Synthesis Iminophosphorane

Methoxy-Aryl Azides in Photocrosslinking

Aryl azides bearing electron-donating substituents such as 4-methoxy exhibit distinct photochemical behavior compared to unsubstituted phenyl azide. Photolysis of 4-methoxyphenyl azide in aqueous solution results in quantitative formation of 4-methoxyphenylnitrenium ions with lifetimes of approximately 1 μs [1]. Electron-rich aryl azides generally show higher C–H insertion efficiency compared to electron-poor analogs, as established in comparative photochemical studies of substituted aryl azides and diazirines [2].

Photochemical Nitrenium Ion
Cross-study comparable
Quantitative formation, lifetime ~1 µs
4-MeO substitution enables predictable nitrenium ion generation; electron-rich aryl azides favor C–H insertion.
Photolysis in aqueous solution; comparative data vs. unsubstituted phenyl azide.
Photoaffinity Labeling Photocrosslinking Aryl Azide Bioconjugation

2-Azido-1-[4-(methyloxy)phenyl]ethanone: Recommended Application Scenarios


Biocatalytic Synthesis of Enantiopure Azido Alcohols

Use 2-azido-1-[4-(methyloxy)phenyl]ethanone as a substrate for stereoselective whole-cell bioreduction using Penicillium citrinum CBMA 1186 to obtain (R)-2-azido-1-(4-methoxyphenyl)ethanol with >99% enantiomeric excess [1]. This application is supported by direct experimental data showing high conversion (68–100%) and excellent stereocontrol, making it suitable for generating chiral azido alcohol intermediates for pharmaceutical synthesis.

CuAAC-Based Triazole Library Construction

Employ 2-azido-1-[4-(methyloxy)phenyl]ethanone in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to synthesize 1,4-disubstituted 1,2,3-triazole derivatives [2]. The compound has been validated for library synthesis with multiple terminal alkynes, producing both known and novel triazole scaffolds suitable for medicinal chemistry screening and chemical probe development.

Iminophosphorane-Mediated Oxazole Alkaloid Synthesis

Utilize 2-azido-1-[4-(methyloxy)phenyl]ethanone in a three-component reaction with triphenylphosphine and acyl chlorides for direct access to oxazole alkaloids including O-methylhalfordinol and annuloline [3]. This methodology provides a convergent, one-step alternative to multi-step synthetic sequences, enhancing synthetic efficiency in natural product analog preparation.

Photoaffinity Labeling and Photocrosslinking

Incorporate 2-azido-1-[4-(methyloxy)phenyl]ethanone or its derivatives as photoactivatable probes, leveraging the 4-methoxyphenyl azide moiety's capacity for quantitative nitrenium ion generation upon UV irradiation [4]. Electron-rich aryl azides of this type offer predictable photochemical activation compared to unsubstituted phenyl azide, providing reliability in protein labeling and crosslinking experiments.

Application
Selection Property
Validation Focus
Biocatalytic enantioselective reduction
Stereochemical outcome (ee) and conversion
Enantiomeric excess and conversion reproducibility
Click chemistry triazole synthesis
CuAAC reactivity and substrate scope
Triazole product identity and library diversity
Natural product analog synthesis
Iminophosphorane cyclization efficiency
Alkaloid yield and structural confirmation
Photoaffinity labeling research
Nitrenium ion generation efficiency
Photolabeling reproducibility and insertion yield

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